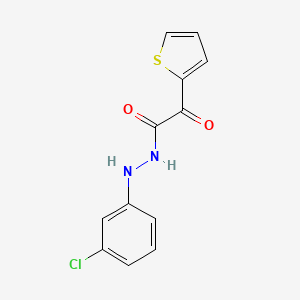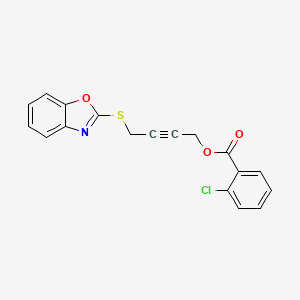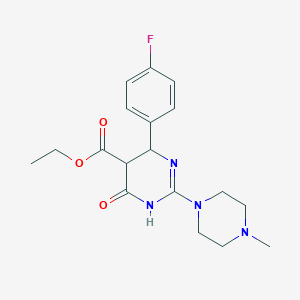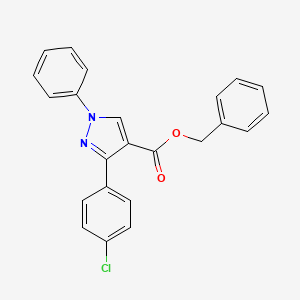![molecular formula C25H23N3OS B4557326 2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4557326.png)
2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
概要
説明
2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is an organic compound characterized by its unique triazole-thioester structure. This compound has garnered interest due to its potential applications in various scientific fields including chemistry, biology, and medicine. Its molecular framework suggests a promising profile for further research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone typically involves a multistep process:
Triazole Formation: The synthesis begins with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and acylhydrazones.
Thioesterification: The next step involves introducing the thioester group via thiolation reactions using thiol reagents under controlled conditions, often utilizing catalysts to enhance yield.
Final Assembly: The phenylethyl and methylphenyl groups are incorporated through cross-coupling reactions, using reagents like aryl halides and palladium catalysts.
Industrial Production Methods: In an industrial setting, optimization of the reaction conditions such as temperature, pressure, and the choice of solvents is crucial. Scaling up involves using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically transforming the thioester into a sulfone.
Reduction: Reduction reactions may target the triazole ring or the keto group, resulting in various reduced derivatives.
Substitution: Substitution reactions can occur at the phenyl or triazole rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Substituting Agents: Halogens, amines.
Major Products Formed: Products vary depending on the specific reaction pathway, resulting in compounds like sulfonyl derivatives, amine-substituted triazoles, or reduced ketones.
科学的研究の応用
In Chemistry: The compound is used as a precursor in synthesizing complex organic molecules and studying reaction mechanisms. In Biology: Its potential as an antimicrobial and anticancer agent has been explored in various studies, given its ability to interact with biological macromolecules. In Medicine: In Industry: Applications in material science include the development of advanced polymers and coatings, leveraging its unique chemical properties.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. Its triazole moiety allows it to inhibit enzymatic activity, while the phenylethyl and methylphenyl groups contribute to binding affinity and selectivity. Pathways involved often include inhibition of key enzymes or modulation of receptor activity, impacting cellular processes like signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds: Compounds like 1,2,4-triazole derivatives, thioesters, and substituted phenylethyl groups share structural similarities. Uniqueness: The combination of the triazole-thioester framework with diverse substituents grants 2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone unique reactivity and biological activity. Its structural configuration offers distinct interaction profiles with molecular targets compared to its analogs.
There you have it. Quite the mouthful of a name, but packed with interesting chemistry. Keep this compound in mind for your future research escapades!
特性
IUPAC Name |
2-[[4-(3-methylphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-19-9-8-14-22(17-19)28-24(16-15-20-10-4-2-5-11-20)26-27-25(28)30-18-23(29)21-12-6-3-7-13-21/h2-14,17H,15-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQSHQGZCLKSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B4557265.png)
![3-chloro-6-fluoro-N-[(oxolan-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B4557266.png)

![(5Z)-2-imino-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B4557294.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4557300.png)
![(6Z)-6-[(2,4-dichlorophenyl)methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4557306.png)
![2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4557307.png)
![2-[[2-[(4-Bromophenyl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B4557309.png)
![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4557312.png)
![2-(4-nitrophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4557314.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4557317.png)

